molecular formula C14H10ClNO2 B5158705 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Cat. No.: B5158705
M. Wt: 259.69 g/mol
InChI Key: FSKJCHUOYBRXMU-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is a heterocyclic compound that belongs to the oxazine family It is characterized by a benzene ring fused to an oxazine ring, with a chlorine atom attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one typically involves the cyclization of ortho-halophenols with cyanamide under carbonylation conditions. One common method is the carbonylation-cyclization domino reaction, which provides a straightforward route to the target compound . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazines, quinazolinones, and other heterocyclic derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
  • 2-(4-Fluorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
  • 2-(4-Bromophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one

Uniqueness

2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic pockets in proteins .

Properties

IUPAC Name

2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c15-10-7-5-9(6-8-10)14-16-13(17)11-3-1-2-4-12(11)18-14/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKJCHUOYBRXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324076
Record name 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35141-49-2
Record name 2-(4-chlorophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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